Cas no 20103-08-6 (2-[(1-naphthylmethyl)amino]ethanol)
![2-[(1-naphthylmethyl)amino]ethanol structure](https://www.kuujia.com/scimg/cas/20103-08-6x500.png)
2-[(1-naphthylmethyl)amino]ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-[(1-naphthylmethyl)amino]ethanol
- 2-(naphthalen-1-ylmethylamino)ethanol
- 2-[(Naphthalen-1-ylmethyl)amino]ethan-1-ol
- CS-0270605
- 2-[(naphthalen-1-ylmethyl)amino]ethanol
- 20103-08-6
- STK147381
- 2-{[(naphthalen-1-yl)methyl]amino}ethan-1-ol
- AKOS000284686
- CHEMBL1907393
- EN300-167347
- AN-465/41681651
- 2-((Naphthalen-1-ylmethyl)amino)ethan-1-ol
-
- Inchi: InChI=1S/C13H15NO/c15-9-8-14-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14-15H,8-10H2
- InChI Key: KQWPAZBEIABRHM-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 201.115364102Da
- Monoisotopic Mass: 201.115364102Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 32.3Ų
2-[(1-naphthylmethyl)amino]ethanol Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
2-[(1-naphthylmethyl)amino]ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-167347-5.0g |
2-{[(naphthalen-1-yl)methyl]amino}ethan-1-ol |
20103-08-6 | 5g |
$2152.0 | 2023-06-04 | ||
Enamine | EN300-167347-0.25g |
2-{[(naphthalen-1-yl)methyl]amino}ethan-1-ol |
20103-08-6 | 0.25g |
$683.0 | 2023-06-04 | ||
Enamine | EN300-167347-0.5g |
2-{[(naphthalen-1-yl)methyl]amino}ethan-1-ol |
20103-08-6 | 0.5g |
$713.0 | 2023-06-04 | ||
Enamine | EN300-167347-1.0g |
2-{[(naphthalen-1-yl)methyl]amino}ethan-1-ol |
20103-08-6 | 1g |
$743.0 | 2023-06-04 | ||
Enamine | EN300-167347-2.5g |
2-{[(naphthalen-1-yl)methyl]amino}ethan-1-ol |
20103-08-6 | 2.5g |
$1454.0 | 2023-06-04 | ||
Enamine | EN300-167347-10.0g |
2-{[(naphthalen-1-yl)methyl]amino}ethan-1-ol |
20103-08-6 | 10g |
$3191.0 | 2023-06-04 | ||
Enamine | EN300-167347-0.1g |
2-{[(naphthalen-1-yl)methyl]amino}ethan-1-ol |
20103-08-6 | 0.1g |
$653.0 | 2023-06-04 | ||
Enamine | EN300-167347-0.05g |
2-{[(naphthalen-1-yl)methyl]amino}ethan-1-ol |
20103-08-6 | 0.05g |
$624.0 | 2023-06-04 |
2-[(1-naphthylmethyl)amino]ethanol Related Literature
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on 2-[(1-naphthylmethyl)amino]ethanol
Professional Introduction to 2-[(1-naphthylmethyl)amino]ethanol (CAS No. 20103-08-6)
2-[(1-naphthylmethyl)amino]ethanol, a compound with the chemical identifier CAS No. 20103-08-6, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both an aromatic naphthyl group and an amine-functionalized ethanol moiety makes it a versatile intermediate for synthesizing more complex pharmacophores.
The structural motif of 2-[(1-naphthylmethyl)amino]ethanol consists of a benzene ring fused with a naphthalene ring, which is further substituted with a methylamine group attached to an ethanol backbone. This configuration imparts distinct chemical properties that make it valuable in various synthetic pathways. The naphthyl ring contributes to hydrophobic interactions, while the amine and alcohol functional groups provide opportunities for hydrogen bonding and further derivatization.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds for their therapeutic potential. The naphthalene derivative in 2-[(1-naphthylmethyl)amino]ethanol aligns well with this trend, as naphthalene-based structures are known to exhibit diverse biological activities. For instance, studies have shown that naphthalene derivatives can serve as scaffolds for developing compounds with anti-inflammatory, anticancer, and antimicrobial properties.
One of the most compelling aspects of 2-[(1-naphthylmethyl)amino]ethanol is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel drug candidates targeting various diseases. For example, recent advancements in medicinal chemistry have utilized derivatives of this compound to create inhibitors of enzymes involved in metabolic pathways relevant to diabetes and obesity. The flexibility offered by the amine and alcohol groups allows for modifications that can fine-tune the pharmacokinetic and pharmacodynamic profiles of these drug candidates.
The synthesis of 2-[(1-naphthylmethyl)amino]ethanol typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. The process generally includes functional group transformations such as alkylation, reduction, and hydroxylation. These synthetic routes highlight the compound's importance as a building block in organic synthesis. The efficiency and scalability of these synthetic methods are crucial for industrial applications, where large quantities of high-purity material are required.
The chemical properties of 2-[(1-naphthylmethyl)amino]ethanol also make it a valuable tool in research laboratories for developing new synthetic methodologies. Its reactivity towards various electrophiles and nucleophiles allows chemists to explore novel reaction pathways that could lead to innovative drug discovery strategies. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the naphthyl ring, expanding the library of possible derivatives.
In conclusion, 2-[(1-naphthylmethyl)amino]ethanol (CAS No. 20103-08-6) represents a significant compound in pharmaceutical chemistry with broad applications in drug development and synthetic organic chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for researchers aiming to develop novel therapeutic agents. As the field continues to evolve, the importance of such intermediates is likely to grow, driving further innovation and discovery.
20103-08-6 (2-[(1-naphthylmethyl)amino]ethanol) Related Products
- 1805088-61-2(6-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde)
- 892843-42-4(3-(benzenesulfonyl)-N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylpropanamide)
- 878432-10-1(7-(4-bromophenyl)methyl-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1804704-31-1(2-(Difluoromethyl)-3-fluoro-6-nitropyridine)
- 1247133-37-4((2-methylprop-2-en-1-yl)[(pyridin-3-yl)methyl]amine)
- 1805228-29-8(3-Amino-4-(difluoromethyl)-5-nitropyridine-2-sulfonamide)
- 59551-23-4(1-(Acetoacetyl)indoline)
- 2227807-62-5((2S)-5-(adamantan-1-yl)pentan-2-amine)
- 898654-14-3(2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide)
- 1361603-23-7(4-Hydroxy-2-(perchlorophenyl)-3-(trifluoromethyl)pyridine)




